

An In-depth Technical Guide to Isopropyl Valerate (C8H16O2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl valerate*

Cat. No.: *B102743*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl valerate, systematically known as propan-2-yl pentanoate, is an organic ester with the molecular formula C8H16O2. It is a colorless liquid recognized for its potent and pleasant fruity aroma, often described as apple- or pineapple-like.^[1] This characteristic scent has established **isopropyl valerate** as a key ingredient in the flavor and fragrance industries. Beyond its organoleptic properties, its chemical characteristics make it a subject of interest for various applications, including its use as a specialty solvent or a dispersing agent. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, analytical methodologies, and safety considerations relevant to a professional research and development audience.

Chemical and Physical Properties

The fundamental properties of **isopropyl valerate** are critical for its application, handling, and analysis. Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	propan-2-yl pentanoate	[2]
Synonyms	Isopropyl pentanoate, Valeric acid, isopropyl ester	[1][2]
CAS Number	18362-97-5	[1]
Molecular Formula	C8H16O2	[1][2]
Molecular Weight	144.21 g/mol	[1][2]
Appearance	Colorless clear liquid	[3]
Density	0.855 - 0.861 g/cm ³ @ 25 °C	[4]
Boiling Point	154 - 165 °C @ 760 mmHg	[1][4]
Flash Point	46.67 °C (116.00 °F)	[4]
Refractive Index	1.398 - 1.404 @ 20 °C	[4]
LogP (o/w)	2.3 - 2.67	[1][4]
Solubility	Soluble in ethanol, methanol, isopropanol; insoluble in water.	[1][3]

Synthesis of Isopropyl Valerate

The most common and industrially significant method for producing **isopropyl valerate** is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[5]

Reaction Principle

Isopropyl valerate is synthesized by reacting valeric acid (pentanoic acid) with isopropanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] The reaction is a reversible equilibrium. To maximize the yield of the ester, the equilibrium must be shifted to the right, which can be achieved by using an excess of one of the reactants (typically the less expensive alcohol) or by removing the water formed during the reaction.[5][6]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **isopropyl valerate**.

Reagents and Materials:

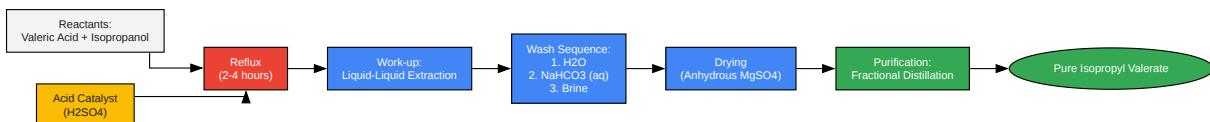
- Valeric acid (pentanoic acid)
- Isopropanol (propan-2-ol), anhydrous
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine valeric acid and a molar excess of isopropanol (e.g., a 1:3 molar ratio).
- Catalyst Addition: While stirring the mixture in an ice bath, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.
- Washing: Wash the organic layer sequentially with:

- Water to remove the bulk of the isopropanol and sulfuric acid.
- Saturated sodium bicarbonate solution to neutralize any unreacted valeric acid and residual sulfuric acid (caution: CO₂ evolution).[7]
- Brine to remove residual water and break any emulsions.[8]
- Drying: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate.[7]
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude ester can then be purified by fractional distillation under atmospheric pressure to yield pure **isopropyl valerate**.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **isopropyl valerate**.

Analytical Methodologies

Accurate characterization and quantification of **isopropyl valerate** are essential for quality control and research. Gas chromatography-mass spectrometry is the primary analytical technique, with NMR spectroscopy serving as a crucial tool for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile esters like **isopropyl valerate** from complex matrices. The compound is identified based on its retention time and the unique fragmentation pattern in its mass spectrum.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of **isopropyl valerate** shows characteristic fragments. The most abundant peaks typically correspond to m/z values of 43, 85, 57, 60, and 41.[2]

Experimental Protocol: GC-MS Analysis The following table provides typical starting parameters for a GC-MS method. Optimization may be required based on the specific instrument and application.

Parameter	Recommended Setting
GC Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)
Injection Mode	Split (e.g., 50:1 ratio) or Splitless
Injection Volume	1 μ L
Inlet Temperature	250 °C
Carrier Gas	Helium, constant flow (e.g., 1.0 mL/min)
Oven Program	Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 min
MS Transfer Line	250 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification

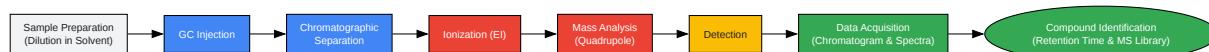
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are definitive methods for the structural elucidation of **isopropyl valerate**, confirming the connectivity of the pentanoate and isopropyl groups.

Predicted ^1H NMR Spectrum (CDCl₃, 400 MHz):

- ~4.95 ppm (septet, 1H): The methine proton (-CH-) of the isopropyl group, split by the six adjacent methyl protons.
- ~2.20 ppm (triplet, 2H): The methylene protons (-CH₂-) alpha to the carbonyl group.
- ~1.60 ppm (sextet, 2H): The methylene protons (-CH₂-) beta to the carbonyl group.
- ~1.35 ppm (sextet, 2H): The methylene protons (-CH₂-) gamma to the carbonyl group.
- ~1.20 ppm (doublet, 6H): The two equivalent methyl groups (-CH₃) of the isopropyl moiety.
- ~0.90 ppm (triplet, 3H): The terminal methyl protons (-CH₃) of the valerate chain.

GC-MS Analytical Workflow



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Caption: General workflow for the analysis of **isopropyl valerate** by GC-MS.

Applications in Research and Industry

The primary applications of **isopropyl valerate** leverage its distinct sensory profile and physical properties.

- Flavor and Fragrance: It is widely used to impart fruity notes in food products, beverages, perfumes, lotions, and other consumer goods.[1][3]
- Solvents and Dispersants: Isopropyl esters of fatty acids are explored as non-toxic, easily assimilated solvents and dispersing agents for medicaments and perfumes, offering advantages over traditional oils.

Safety and Handling

Isopropyl valerate is classified as a flammable liquid and requires appropriate handling procedures to ensure laboratory safety.

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statements
Flammable Liquid	 (Flame)	H226: Flammable liquid and vapor	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P403+P235: Store in a well-ventilated place. Keep cool.
Eye Irritation	△ (Exclamation Mark)	H319: Causes serious eye irritation	P280: Wear protective gloves/eye protection/face protection.P305+P351 +P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling Recommendations:

- Work in a well-ventilated area or under a chemical fume hood.
- Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

- Keep away from sources of ignition, heat, and oxidizing agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isopropyl Valerate (C8H16O2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102743#isopropyl-valerate-molecular-formula-c8h16o2>

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